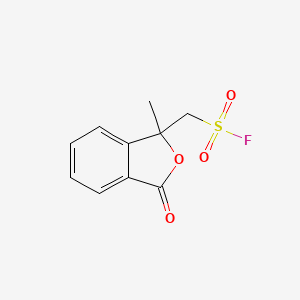
4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2377035-93-1 . It has a molecular weight of 327.05 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tritium labelled N-aminopiperidine using 4-bromopiperidine as a precursor has been reported . Additionally, an efficient method for the synthesis of highly functionalized piperidines via one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines was reported .Aplicaciones Científicas De Investigación
Structural and Molecular Characterization
The crystal and molecular structure of related piperidine compounds have been explored through various analytical techniques. For example, the study on 4-carboxypiperidinium chloride highlights the importance of single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum in determining the orthorhombic crystal structure and chair conformation of the piperidine ring, which is crucial for understanding the chemical and physical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007). This foundational knowledge aids in the development and application of piperidine derivatives in scientific research.
Synthesis and Antibacterial Activity
The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity exemplify the potential of piperidine derivatives as antimicrobial agents. The study revealed moderate inhibitors with specific activity against Gram-negative bacterial strains, indicating the relevance of structural modifications in enhancing biological activity (Iqbal et al., 2017).
Corrosion Inhibition
Piperidine and its derivatives have been studied for their role in corrosion inhibition, particularly for copper in acidic environments. This research is critical for industrial applications where metal preservation is essential. The study demonstrates how different piperidine derivatives affect the corrosion process and emphasizes the importance of chemical structure in determining inhibition efficiency (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Antimicrobial Synthesis
The synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its antimicrobial activities highlight the ongoing exploration of piperidine derivatives as potential antimicrobial agents. This study provides insights into the synthesis process and the moderate antimicrobial activities observed, contributing to the broader understanding of piperidine's role in drug development (Ovonramwen, Owolabi, & Oviawe, 2019).
Impurity Identification in Drug Substances
Research on the identification and quantification of impurities in drug substances like cloperastine hydrochloride, a piperidine derivative, underscores the importance of purity and quality control in pharmaceutical development. The study's approach to isolating and identifying impurities using advanced spectroscopic techniques ensures the safety and efficacy of drug formulations (Liu et al., 2020).
Propiedades
IUPAC Name |
4-(2-bromo-4-chlorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDMFTRFCRTLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

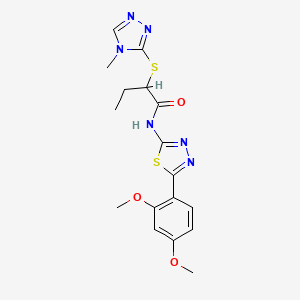
![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)
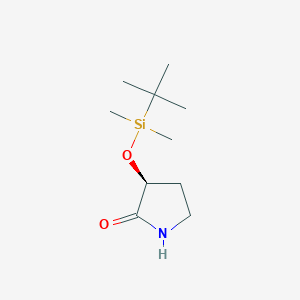
![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)
![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)
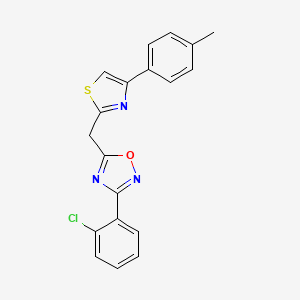
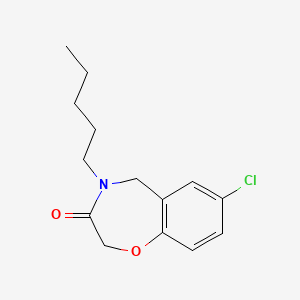

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)
![Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2653182.png)
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
